molecular formula C8H7ClN2 B8229971 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B8229971
M. Wt: 166.61 g/mol
InChI Key: OPJUQXOMJWFLIU-UHFFFAOYSA-N
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Description

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is characterized by its molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol

Preparation Methods

The synthesis of 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-methylpyrrole with hydrazine can lead to the formation of the desired compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-8-methylpyrrolo[1,2-a]pyrazine .

Scientific Research Applications

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

Properties

IUPAC Name

1-chloro-8-methylpyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-2-4-11-5-3-10-8(9)7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUQXOMJWFLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=CN2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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